Pentaquine (CAS 86-78-2), chemically designated as N-(6-methoxyquinolin-8-yl)-N'-propan-2-ylpentane-1,5-diamine, is a highly characterized 8-aminoquinoline (8-AQ) derivative [1]. With a molecular weight of 301.4 g/mol, it is typically procured at ≥95% purity for use as a specialized analytical reference standard, a toxicological positive control, and a synthetic building block[2]. Unlike mainstream clinical antimalarials, modern industrial and laboratory procurement of Pentaquine is driven by its well-documented historical efficacy data, its specific secondary terminal amine structure, and its intermediate toxicity profile, which make it an indispensable benchmark material in pharmacokinetic, methemoglobinemia, and central nervous system (CNS) toxicity assays.
While Primaquine is the most common 8-aminoquinoline and the current clinical standard, substituting it for Pentaquine in research or chemical synthesis severely compromises assay validity and synthetic workflows. Structurally, Primaquine possesses a primary terminal amine on a branched alkyl chain, whereas Pentaquine features a straight alkyl chain terminating in an isopropyl-substituted secondary amine. This structural divergence results in fundamentally different metabolic activation pathways and toxicity profiles; for instance, Pentaquine induces significantly higher levels of methemoglobinemia-linked hypoxia compared to Primaquine [1]. Furthermore, in mutagenicity assays, Pentaquine and Primaquine share TA97 sensitivity, but differ markedly from older analogs like Pamaquine, making Pentaquine a structurally specific, non-interchangeable positive control for 8-AQ genotoxicity and neurotoxicity modeling[2].
In comparative neurotoxicity studies using Rhesus macaques, 8-aminoquinolines demonstrate a wide spectrum of central nervous system (CNS) injury potential. Pentaquine exhibits an intermediate Neurotoxicity Index (NTI) of 2.0 to 3.7, whereas the highly toxic Plasmocid has an NTI of <1, Pamaquine ranges from 4.3 to 8, and the standard Primaquine shows an NTI of >16, indicating virtually no neurotoxicity at therapeutic doses [1].
| Evidence Dimension | Neurotoxicity Index (NTI) margin |
| Target Compound Data | Pentaquine NTI = 2.0 to 3.7 |
| Comparator Or Baseline | Primaquine NTI = >16; Plasmocid NTI = <1 |
| Quantified Difference | Pentaquine is highly quantifiable for neurotoxicity, whereas Primaquine is effectively non-neurotoxic. |
| Conditions | In vivo Rhesus macaque model evaluating CNS injury relative to the radical curative dose. |
Procuring Pentaquine provides an essential intermediate-toxicity reference standard for calibrating modern neurotoxicity and blood-brain barrier efflux assays where Primaquine fails to elicit a measurable response.
Pentaquine is a potent inducer of methemoglobinemia, significantly reducing the Time of Useful Consciousness (T.U.C.) in human subjects exposed to simulated altitudes of 25,000 feet. In contrast, administration of Primaquine (15 mg/day for 14 days) resulted in only a marginal methemoglobin elevation (1.02%) and showed no statistically significant reduction in T.U.C. compared to a placebo baseline[1].
| Evidence Dimension | Time of Useful Consciousness (T.U.C.) under hypoxia |
| Target Compound Data | Significant reduction in T.U.C. linked to methemoglobinemia |
| Comparator Or Baseline | Primaquine: No significant reduction in T.U.C. |
| Quantified Difference | Pentaquine reliably induces functional hypoxia, whereas standard Primaquine dosing does not. |
| Conditions | Human hypoxia tolerance assay (simulated 25,000-30,000 ft altitude) measuring consciousness duration. |
Pentaquine is the optimal positive control for preclinical safety models evaluating drug-induced methemoglobinemia and its functional respiratory consequences.
From a synthetic processability standpoint, Pentaquine offers a distinct advantage due to its terminal secondary amine (isopropyl-substituted), unlike Primaquine which terminates in a primary amine. This structural feature historically contributed to Pentaquine's potent in vivo efficacy—achieving a 97% radical cure rate when co-administered with quinine [1]. More importantly for modern procurement, this secondary amine allows for direct N-alkylation to form targeted tertiary amine libraries.
| Evidence Dimension | Terminal amine functionalization |
| Target Compound Data | Secondary amine (isopropyl-substituted) |
| Comparator Or Baseline | Primaquine: Primary amine |
| Quantified Difference | Direct access to secondary amine chemistry without the need for initial reductive amination steps. |
| Conditions | Medicinal chemistry workflows targeting novel 8-aminoquinoline pharmacophores. |
Buyers synthesizing novel tertiary amine 8-AQ derivatives can use Pentaquine as a direct, ready-to-use scaffold, streamlining the synthetic workflow compared to starting with Primaquine.
In standardized Salmonella/mammalian microsome assays, 8-aminoquinolines exhibit distinct mutagenic profiles dependent on metabolic activation. Both Pentaquine and Primaquine induce mutations in strain TA97 regardless of the presence of an S9 mix (rat liver microsomal activation). However, they differ from Pamaquine, which is mutagenic to strain TA98 exclusively in the absence of the S9 mix [1].
| Evidence Dimension | Mutagenic strain sensitivity (Ames Test) |
| Target Compound Data | Pentaquine: TA97 positive (with/without S9) |
| Comparator Or Baseline | Pamaquine: TA98 positive (without S9 only) |
| Quantified Difference | Distinct strain-specific mutagenic pathways driven by side-chain structural differences. |
| Conditions | Ames test using Salmonella typhimurium strains TA97/TA98 with rat liver S9 metabolic activation. |
This well-characterized mutagenic signature makes Pentaquine a necessary comparator for evaluating the genotoxicity of novel compounds undergoing CYP450 metabolic bioactivation.
Because Pentaquine reliably induces methemoglobinemia and reduces the Time of Useful Consciousness (T.U.C.) under hypoxic conditions, it is the ideal positive control for toxicology labs evaluating the respiratory and hematological safety of novel drug candidates. It provides a measurable, functional baseline that standard Primaquine cannot achieve [1].
With an intermediate Neurotoxicity Index (NTI) of 2.0 to 3.7 in primate models, Pentaquine is perfectly positioned as a calibration standard for central nervous system (CNS) injury assays. It allows researchers to validate the sensitivity of their neurotoxicity and blood-brain barrier (BBB) efflux models, filling the gap between the non-neurotoxic Primaquine and the highly lethal Plasmocid[2].
In medicinal chemistry workflows, Pentaquine serves as a highly processable precursor. Its terminal secondary amine (isopropyl-substituted) allows for direct N-alkylation to generate targeted tertiary amine libraries, streamlining the synthesis of novel antimalarial or antimicrobial 8-AQ derivatives without the multi-step reductive amination required when starting from a primary amine [3].